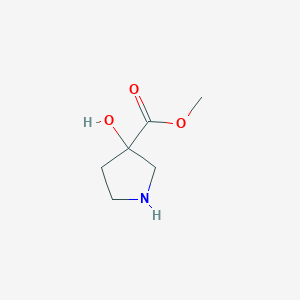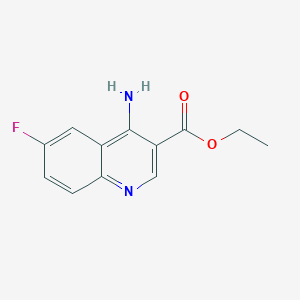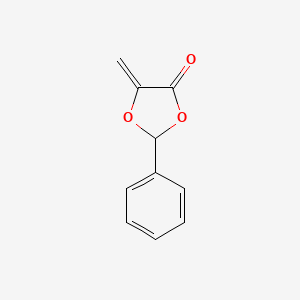
Methyl 3-hydroxypyrrolidine-3-carboxylate
概要
説明
“Methyl 3-hydroxypyrrolidine-3-carboxylate” is a chemical compound that has a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “Methyl 3-hydroxypyrrolidine-3-carboxylate”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxypyrrolidine-3-carboxylate” includes a five-membered pyrrolidine ring . The molecule has a molecular weight of 145.16 . The InChI code for the molecule is 1S/C6H11NO3.ClH/c1-10-5 (8)6 (9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-hydroxypyrrolidine-3-carboxylate” is a powder at room temperature . The molecule has a molecular weight of 145.16 . The InChI code for the molecule is 1S/C6H11NO3.ClH/c1-10-5 (8)6 (9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H .科学的研究の応用
Synthesis of Novel Heterocycles
Grošelj et al. (2013) developed a synthesis method for novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. This method utilized enaminones as key intermediates, which could also be used to construct other functionalized heterocycles. The synthesized 4-hydroxypyrroles could be further alkylated or reduced to stable polysubstituted pyrrolidine derivatives (Grošelj, Žorž, Golobič, Stanovnik, & Svete, 2013).
Biocatalyst in Hydroxylation
Li et al. (2001) described the use of Sphingomonas sp. HXN-200 for the hydroxylation of N-benzylpyrrolidine, leading to the production of N-benzyl-3-hydroxypyrrolidine. This biocatalyst showed regio- and stereoselective hydroxylation of nonactivated carbon atoms and was effective for the enantiocomplementary formation of 3-hydroxypyrrolidines (Li, Feiten, Chang, Duetz, van Beilen, & Witholt, 2001).
Antibacterial Activity of Derivatives
Shi et al. (2011) reported the synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives. These derivatives showed promising in vitro antibacterial activity against drug-resistant clinical isolates, including MRSA, PRSP, and Haemophilus influenzae, suggesting their potential as novel peptide deformylase inhibitors (Shi, Ma, Duan, Aubart, Fang, Zonis, Yang, & Hu, 2011).
Synthesis of Anticonvulsant Agents
Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone and glycine derivatives. These compounds were tested for anticonvulsant activity in various models, and some showed significant activity with low neurotoxicity. The study highlighted key structural features for interaction with the voltage-dependent sodium channel, relevant in the development of anticonvulsant drugs (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Synthesis of Antitumor Compounds
Kamal et al. (2004) described a chemoenzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for the quinolone antitumor compound AG-7352. This method involved several steps, including ring-closing metathesis and enzymatic transesterification, illustrating an efficient approach to synthesize this important antitumor intermediate (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).
Safety and Hazards
“Methyl 3-hydroxypyrrolidine-3-carboxylate” has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for “Methyl 3-hydroxypyrrolidine-3-carboxylate” and other pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
作用機序
Target of Action
Methyl 3-hydroxypyrrolidine-3-carboxylate is a compound that is part of the pyrrolidine family . Pyrrolidine compounds are known to be versatile scaffolds for novel biologically active compounds . .
Mode of Action
It’s worth noting that pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Result of Action
As a member of the pyrrolidine family, it’s known that these compounds are used to obtain bioactive molecules with target selectivity .
特性
IUPAC Name |
methyl 3-hydroxypyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-5(8)6(9)2-3-7-4-6/h7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCCADATHLAJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273252 | |
| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypyrrolidine-3-carboxylate | |
CAS RN |
1023595-13-2 | |
| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023595-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045070.png)
![1-(4-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045071.png)
![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(3-methy lphenyl)pyrrolidin-2-one](/img/structure/B3045072.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045073.png)
![1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045076.png)
![3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B3045077.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)
![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B3045083.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045089.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045090.png)

